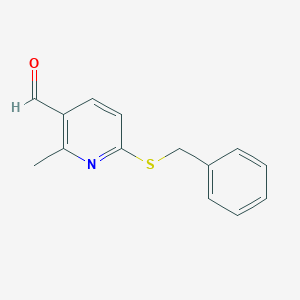

6-(Benzylthio)-2-methylnicotinaldehyde

Description

6-(Benzylthio)-2-methylnicotinaldehyde (CAS No. 1355223-21-0) is a pyridine derivative featuring a benzylthio group at the 6-position, a methyl group at the 2-position, and an aldehyde functional group at the 3-position. This compound is structurally characterized by its sulfur-containing benzylthio substituent, which confers unique electronic and steric properties. It is frequently utilized in organic synthesis as an intermediate for constructing heterocyclic frameworks or modifying pharmaceuticals .

Properties

Molecular Formula |

C14H13NOS |

|---|---|

Molecular Weight |

243.33 g/mol |

IUPAC Name |

6-benzylsulfanyl-2-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C14H13NOS/c1-11-13(9-16)7-8-14(15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChI Key |

GXVNQRYEDOSZGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)SCC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylthio)-2-methylnicotinaldehyde typically involves the functionalization of nicotinaldehyde derivatives. One common method includes the reaction of 2-methylnicotinaldehyde with benzylthiol in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 6-(Benzylthio)-2-methylnicotinaldehyde may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-2-methylnicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 6-(Benzylthio)-2-methylnicotinic acid.

Reduction: 6-(Benzylthio)-2-methyl-3-hydroxynicotinaldehyde.

Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzylthio)-2-methylnicotinaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Benzylthio)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially leading to the modulation of enzyme activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

6-(Benzylthio)nicotinaldehyde (CAS No. 1355227-24-5)

- Structure : Lacks the methyl group at the 2-position of the pyridine ring.

- Applications: Used in synthesizing sulfonamide derivatives, as demonstrated in the preparation of isoquinoline sulfonyl chlorides via oxidation of benzylthio groups .

6-(Benzylthio)-2-methylnicotinic Acid (CAS No. 1355181-19-9)

- Structure : Replaces the aldehyde group with a carboxylic acid.

- Reactivity : The carboxylic acid enables participation in coupling reactions (e.g., amide bond formation) but reduces electrophilicity compared to the aldehyde.

- Applications : Suitable for derivatization into esters or amides for drug discovery .

2-Methoxy-6-methylnicotinonitrile (CAS No. 72918-03-7)

- Structure : Substitutes the benzylthio group with a methoxy group and replaces the aldehyde with a nitrile.

- Reactivity : The nitrile’s electron-withdrawing nature increases the pyridine ring’s electrophilicity, contrasting with the electron-donating benzylthio group in the target compound.

- Applications : Primarily used in agrochemical synthesis due to its stability and hydrogen-bonding capacity .

6-(Benzyl(methyl)amino)-2-methylnicotinaldehyde (CAS No. 1355177-19-3)

- Structure: Replaces the benzylthio group with a benzyl(methyl)amino group.

- Applications : Explored in medicinal chemistry for its ability to form stable interactions with biological targets .

Comparative Data Table

Research Findings and Reactivity Insights

- Stereoselective Reactions : The benzylthio group in 6-(Benzylthio)-2-methylnicotinaldehyde may influence stereoselectivity in Horner–Wadsworth–Emmons (HWE) reactions, similar to sulfur-containing HWE reagents that enable diastereodivergent synthesis of α,β-unsaturated esters .

- Sulfonation Potential: Benzylthio groups are amenable to oxidation, as seen in the conversion of 6-(benzylthio)isoquinoline to sulfonyl chlorides, suggesting analogous pathways for the target compound .

Biological Activity

Overview

6-(Benzylthio)-2-methylnicotinaldehyde is a chemical compound classified under nicotinaldehyde derivatives, notable for its diverse biological activities. The compound features a pyridine ring with a methyl group at the 2-position and a benzylthio group at the 6-position, along with an aldehyde functional group. This unique structure suggests potential applications in medicinal chemistry, particularly in drug development and therapeutic interventions.

- Molecular Formula: C13H13NOS

- Molecular Weight: 243.32 g/mol

The compound's structural uniqueness, particularly the combination of the benzylthio group and the aldehyde functionality, may confer distinct biological activities compared to other similar compounds.

Anticancer Properties

Recent studies have indicated that compounds similar to 6-(Benzylthio)-2-methylnicotinaldehyde exhibit significant cytotoxicity against various cancer cell lines. For instance, research on related thioether derivatives has shown promising results in inhibiting the growth of aggressive breast cancer cells (MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Interaction Studies

6-(Benzylthio)-2-methylnicotinaldehyde has been evaluated for its binding affinity to various biological targets, including enzymes and receptors. Such studies are crucial for elucidating the compound's mechanism of action and potential therapeutic applications. The interaction profiles suggest that this compound may act as an inhibitor or modulator of specific enzymatic pathways involved in disease processes.

Case Studies

- Cytotoxicity Assays : In vitro assays demonstrated that 6-(Benzylthio)-2-methylnicotinaldehyde exhibits significant cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of oxidative stress and subsequent apoptosis.

- Mechanistic Studies : Further investigations into its mechanism revealed that the compound may interfere with cellular signaling pathways critical for tumor growth and survival.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Methylpyridine-2-carboxaldehyde | Aldehyde derivative | Lacks thioether functionality; more polar |

| 2-Methyl-6-(methylthio)nicotinaldehyde | Thioether derivative | Contains methylthio instead of benzylthio |

| 6-Benzyl-2-methylpyridine | Pyridine derivative | Does not contain an aldehyde functional group |

| 3-Methylpyridine-2-carboxaldehyde | Aldehyde derivative | Different position of substituents on pyridine ring |

The comparative analysis shows that while these compounds share structural similarities, the presence of the benzylthio group in 6-(Benzylthio)-2-methylnicotinaldehyde may enhance its biological activity, particularly in anticancer applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.